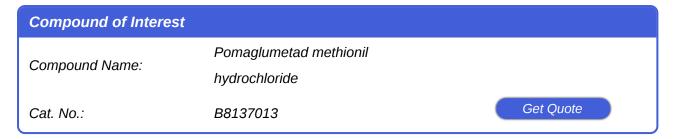


# Application Notes and Protocols: Imaging Techniques to Measure Pomaglumetad Target Engagement

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Pomaglumetad (also known as LY-404,039) is a selective agonist for the group II metabotropic glutamate receptors, mGluR2 and mGluR3.[1] These receptors are implicated in the modulation of glutamatergic neurotransmission, and as such, pomaglumetad has been investigated for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2] A critical aspect of the clinical development of pomaglumetad is the confirmation of target engagement in the central nervous system (CNS). This document outlines the imaging techniques that have been utilized to provide evidence of pomaglumetad's engagement with its intended targets.

Currently, there is a lack of direct imaging methods, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) with a specific radioligand, to quantify the receptor occupancy of pomaglumetad at mGluR2/3. However, an indirect functional imaging technique, pharmacological magnetic resonance imaging (pharmacoMRI or pharmacoBOLD), has been employed to assess the functional consequences of pomaglumetad's interaction with its targets in the brain.[3][4][5]

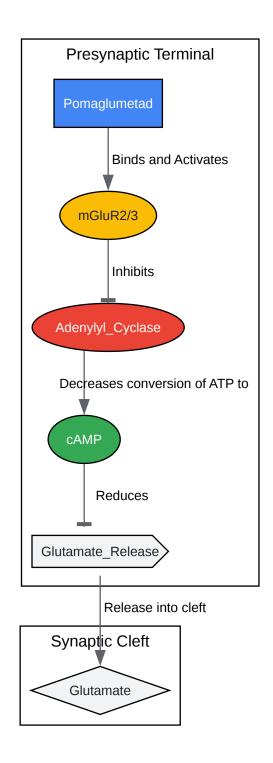


This document will focus on the principles and application of pharmacoBOLD fMRI, particularly in the context of a ketamine challenge, as a surrogate measure of pomaglumetad's target engagement.

### **Signaling Pathway and Mechanism of Action**

Pomaglumetad is an agonist at presynaptic mGluR2 and mGluR3 receptors, which are negatively coupled to adenylyl cyclase.[1] Activation of these receptors leads to a reduction in glutamate release in brain regions where they are densely expressed, such as the limbic and forebrain areas.[1][2] This modulation of excessive glutamatergic activity is believed to be the basis of its therapeutic potential.[2]





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Pomaglumetad's presynaptic mechanism of action.

### **Imaging Techniques for Target Engagement**



## Pharmacological MRI (pharmacoBOLD) with Ketamine Challenge

### Principle:

PharmacoBOLD fMRI is an indirect imaging biomarker that measures changes in the Blood-Oxygen-Level-Dependent (BOLD) signal in response to a pharmacological challenge.[4][5] In the context of pomaglumetad, the NMDA receptor antagonist ketamine is used as the challenge agent. Ketamine induces a transient "glutamate surge" in the brain, leading to increased metabolic activity and a corresponding increase in the BOLD signal.[4][5]

The rationale is that if pomaglumetad is engaging its mGluR2/3 targets, it should attenuate the presynaptic release of glutamate, thereby blunting the ketamine-induced BOLD response.[5] This attenuation serves as a functional measure of target engagement.[4]

### Data Presentation:

The following tables summarize quantitative data from a clinical study assessing the effect of pomaglumetad on the ketamine-induced pharmacoBOLD signal.

Drug	Dose	Effect on Ketamine- Induced BPRS Total Symptoms	Effect on Ketamine- Induced dACC pharmacoBOLD
Pomaglumetad	80 mg/day	Not significant	Not significant
Pomaglumetad	320 mg/day	Significant reduction (p < 0.01, d = -0.41)	Not significant

BPRS: Brief Psychiatric Rating Scale; dACC: dorsal Anterior Cingulate Cortex. Data from a Phase Ib proof of mechanism study.[3]



Drug	Dose	Effect on Ketamine-Evoked BOLD phMRI Signal
Pomaglumetad (LY2140023)	10 mg	Not significant
Pomaglumetad (LY2140023)	40 mg	Not significant
Pomaglumetad (LY2140023)	160 mg	Reduction relative to placebo

Data from a study assessing the modulatory effects of single acute doses of pomaglumetad on the ketamine challenge phMRI paradigm.[5]

# Experimental Protocols PharmacoBOLD fMRI with Ketamine Challenge Protocol

Objective: To assess the functional target engagement of pomaglumetad by measuring its effect on the ketamine-induced BOLD fMRI signal.

#### Materials:

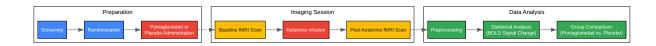
- 3T MRI scanner equipped for BOLD fMRI
- Intravenous infusion pump
- Ketamine hydrochloride for injection
- Pomaglumetad methionil (oral formulation)
- Saline solution (placebo)
- Physiological monitoring equipment (heart rate, blood pressure, oxygen saturation)

#### Procedure:

• Participant Screening: Recruit healthy volunteers or patients with schizophrenia. Conduct a thorough medical and psychiatric history, physical examination, and routine laboratory tests. Exclude individuals with contraindications to MRI or ketamine.



- Study Design: Employ a randomized, placebo-controlled, double-blind, crossover or parallelgroup design.
- Drug Administration:
  - Administer pomaglumetad or placebo orally at a predetermined time before the fMRI scan (e.g., 10 days of daily dosing).[3]
  - Dosages of pomaglumetad have ranged from 80 mg/day to 320 mg/day in clinical studies.
     [3]
- fMRI Acquisition:
  - Acquire a baseline resting-state fMRI scan (e.g., 15 minutes).
  - Administer a bolus of ketamine (e.g., 0.23 mg/kg over 1 minute) followed by a continuous infusion.[6]
  - Acquire a second fMRI scan during and after the ketamine infusion.
- · Image Analysis:
  - Pre-process the fMRI data (motion correction, spatial smoothing, temporal filtering).
  - Perform statistical analysis to identify brain regions showing a significant change in BOLD signal in response to ketamine.
  - Compare the magnitude of the ketamine-induced BOLD response between the pomaglumetad and placebo groups. A significant reduction in the BOLD signal in the pomaglumetad group is indicative of target engagement.





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Workflow for a pharmacoBOLD fMRI study.

# Positron Emission Tomography (PET) for Receptor Occupancy (General Protocol)

While no specific PET radioligand has been validated for pomaglumetad receptor occupancy studies, the following provides a general protocol for a receptor occupancy study, which could be adapted if a suitable mGluR2/3 radioligand becomes available.

### Principle:

PET imaging can be used to quantify the binding of a radiolabeled ligand to a specific receptor in the brain.[7] In a receptor occupancy study, two PET scans are performed: a baseline scan without the drug of interest and a second scan after the administration of the drug.[7] The reduction in radioligand binding in the second scan reflects the occupancy of the receptors by the unlabeled drug.[7]

Hypothetical Protocol for Pomaglumetad Receptor Occupancy:

Objective: To quantify the occupancy of mGluR2/3 receptors by pomaglumetad.

#### Materials:

- PET scanner
- A suitable mGluR2/3 PET radioligand (e.g., a hypothetical [11C]mGluR2/3-ligand)
- Pomaglumetad methionil
- Arterial line for blood sampling (for full kinetic modeling)
- Equipment for radioligand synthesis and quality control

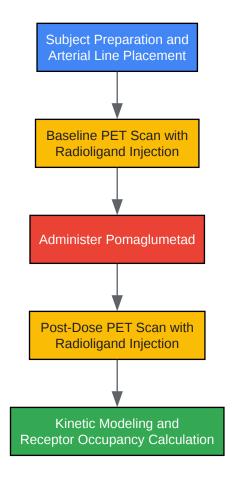
### Procedure:

Baseline PET Scan:



- Position the subject in the PET scanner.
- Inject a bolus of the mGluR2/3 radioligand.
- Acquire dynamic PET data for 60-90 minutes.
- Collect arterial blood samples to measure the radioligand concentration in plasma.
- Drug Administration:
  - Administer a single or multiple doses of pomaglumetad.
- Post-Dosing PET Scan:
  - At a time corresponding to the expected peak receptor occupancy, repeat the PET scan as described in step 1.
- Image and Data Analysis:
  - · Reconstruct the PET images.
  - Define regions of interest (ROIs) in the brain with high and low mGluR2/3 density.
  - Use kinetic modeling to estimate the binding potential (BP\_ND\_) at baseline and after pomaglumetad administration.
  - Calculate receptor occupancy (RO) using the formula: RO (%) = 100 \* (BP\_ND\_baseline BP\_ND\_post-dose) / BP\_ND\_baseline





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General workflow for a PET receptor occupancy study.

### Conclusion

The assessment of pomaglumetad's target engagement in the human brain has so far relied on indirect functional imaging methods. PharmacoBOLD fMRI with a ketamine challenge has been the primary tool to demonstrate that pomaglumetad can modulate glutamate-related brain activity, providing evidence of its pharmacological action at a systems level. While this method offers valuable insights into the functional consequences of mGluR2/3 agonism, it does not provide a direct measure of receptor occupancy. The development of a specific PET radioligand for mGluR2/3 would be a significant advancement, enabling more direct and quantitative assessment of pomaglumetad's target engagement and facilitating dose-finding studies for future clinical trials.



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